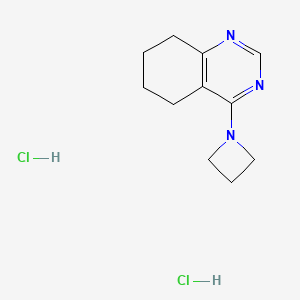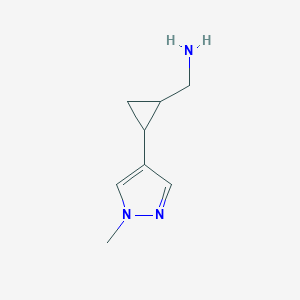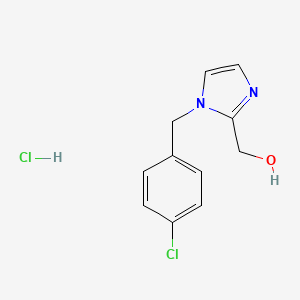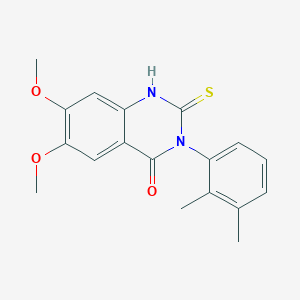![molecular formula C14H14ClN3 B12219676 1-[4-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B12219676.png)
1-[4-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride is a chemical compound that features a benzimidazole ring attached to a phenyl group, which is further connected to a methanamine group.
Preparation Methods
The synthesis of 1-[4-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment to Phenyl Group: The benzimidazole ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Introduction of Methanamine Group:
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions .
Scientific Research Applications
1-[4-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring is known to bind to specific sites on enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[4-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[4-(1H-Imidazol-1-yl)phenyl]methanamine: This compound has an imidazole ring instead of a benzimidazole ring, leading to different chemical and biological properties.
1-[4-(1H-Benzimidazol-2-yl)phenyl]methanamine: This compound has a benzimidazole ring attached at a different position, resulting in variations in its reactivity and applications.
1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine: This compound features a triazole ring, which imparts unique properties compared to the benzimidazole-containing compound.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity .
Properties
Molecular Formula |
C14H14ClN3 |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
[4-(benzimidazol-1-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H13N3.ClH/c15-9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17;/h1-8,10H,9,15H2;1H |
InChI Key |
GWNWPASHMLUFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate](/img/structure/B12219596.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B12219602.png)
![N-butyl-6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12219613.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12219624.png)


![5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B12219639.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine](/img/structure/B12219645.png)
![2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12219662.png)
![Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)acetylamino]benzoate](/img/structure/B12219667.png)

![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12219672.png)

![10-(3-Chlorophenyl)-5-ethyl-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12219686.png)
